![molecular formula C12H13F3O B13052617 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- CAS No. 1705-17-5](/img/structure/B13052617.png)
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of p-trifluoromethyl benzoyl chloride with a Grignard reagent prepared from 1-halo-4-methoxyl butane and magnesium . The process includes the following steps:
- Preparation of p-trifluoromethyl benzoyl chloride from p-trifluoromethyl benzoic acid and thionyl chloride.
- Preparation of 1-halo-4-methoxyl butane.
- Formation of the Grignard reagent by reacting 1-halo-4-methoxyl butane with magnesium.
- Reaction of p-trifluoromethyl benzoyl chloride with the Grignard reagent to yield 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts, controlled reaction conditions, and purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of fluvoxamine, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final active pharmaceutical ingredient . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Eigenschaften
CAS-Nummer |
1705-17-5 |
|---|---|
Molekularformel |
C12H13F3O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
InChI-Schlüssel |
KBVQREWJMPESHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
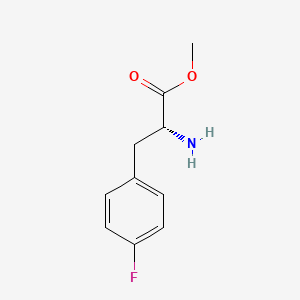
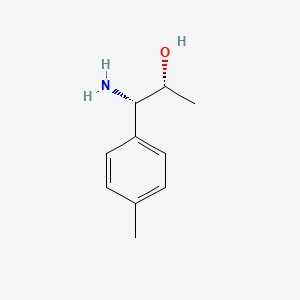
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
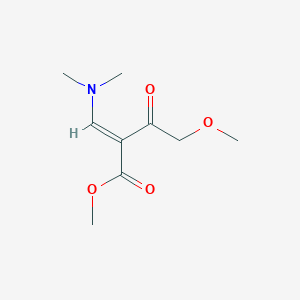
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)
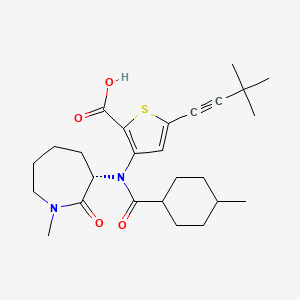
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
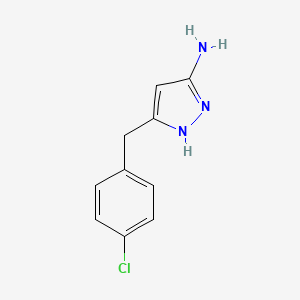
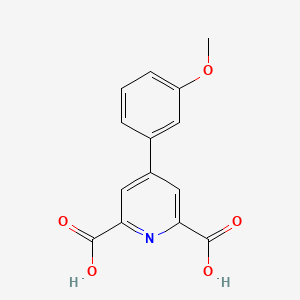
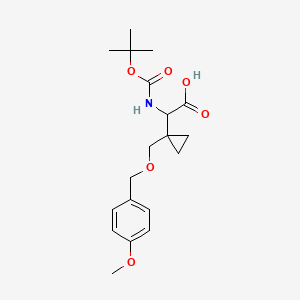
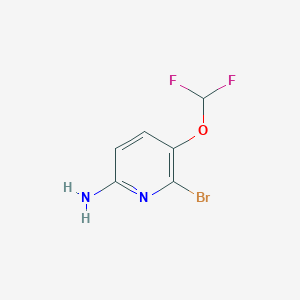
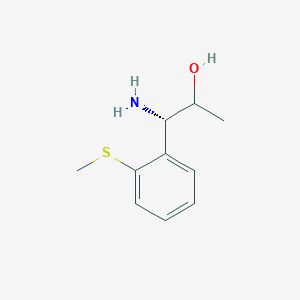
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
